molecular formula C10H14O B087226 1-Methoxy-4-propylbenzene CAS No. 104-45-0

1-Methoxy-4-propylbenzene

Cat. No. B087226
CAS RN: 104-45-0
M. Wt: 150.22 g/mol
InChI Key: KBHWKXNXTURZCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxybenzene derivatives, including compounds similar to 1-Methoxy-4-propylbenzene, often involves catalyzed reactions or polymerization processes. For instance, the base-induced polymerization of certain methoxybenzene dibromides in aqueous acetonitrile can yield electronically substituted polyphenylene vinylenes, demonstrating the synthetic versatility of methoxybenzene compounds under specific conditions (Lahti et al., 1994).

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives has been elucidated through X-ray crystallography and other analytical techniques. For example, the crystal structure of 1-lithio-2-methoxybenzene revealed specific interactions and conformations within the solid state, providing insights into the structural dynamics of such compounds (Harder et al., 1989).

Chemical Reactions and Properties

Methoxybenzene derivatives participate in various chemical reactions, including Lewis acid-promoted reactions, which can yield complex products with multiple asymmetric centers. Such reactions underscore the chemical reactivity and potential synthetic utility of methoxybenzene compounds (Engler & Scheibe, 1998).

Physical Properties Analysis

The physical properties of methoxybenzene derivatives are influenced by their molecular structure. Studies on substituted methoxybenzenes have reported on their crystalline forms, hydrogen bonding, and packing arrangements, which contribute to the understanding of their physical characteristics (Fun et al., 1997).

Chemical Properties Analysis

The chemical properties of 1-Methoxy-4-propylbenzene and related compounds, such as their electrochemical behavior and reaction mechanisms, have been the subject of detailed investigation. For example, the electrochemical reduction of methoxychlor, a compound structurally related to methoxybenzenes, reveals complex reduction processes and product formations, shedding light on the chemical behavior of methoxybenzene derivatives under reductive conditions (McGuire & Peters, 2016).

Scientific Research Applications

  • Assay and Decomposition Dynamics in Biological Material : A study focused on the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene, a compound closely related to 1-Methoxy-4-propylbenzene, in biological material using various methods such as extraction, chromatography, and spectroscopy. This research is significant for understanding the stability and behavior of such compounds in biological systems (Chernova et al., 2022).

  • Electrosynthesis and Spectroscopic Characterization : Another study explored the electrosynthesis of polymers derived from 1-methoxy-4-ethoxybenzene, a derivative of 1-Methoxy-4-propylbenzene, and characterized them using spectroscopic methods. This has implications for the development of new materials with specific electrical and optical properties (Moustafid et al., 1991).

  • Synthesis of Acetovanillone and Isoacetovanillone : Research on the concurrent synthesis of Acetovanillone and Isoacetovanillone from 1-methoxy-2-propoxybenzene highlights the compound's role in organic synthesis, particularly in producing valuable intermediates for further chemical reactions (Wei-bin et al., 2013).

  • Anionic Polymerization : A study on the anionic polymerization of methoxy-substituted divinylbenzenes, including 2-methoxy-1,4-divinylbenzene, revealed insights into the polymerization process influenced by methoxy groups. This is vital for the synthesis of polymers with specific properties and applications in material science (Otake et al., 2017).

  • Biological Activities of Derivatives : Research on the synthesis of chalcone derivatives from 4-hydroxy-3-methoxy-2-propene and their biological activities, such as free radical scavenging and anti-inflammatory effects, indicates potential pharmacological applications of 1-Methoxy-4-propylbenzene derivatives (Jung et al., 2017).

  • Oxidation Study : The oxidation of n-propylbenzene was studied, providing insights into the reaction mechanisms and pathways involved in the oxidation of benzene derivatives. This research is crucial for understanding the environmental impact and degradation processes of such compounds (Dagaut et al., 2002).

Safety And Hazards

1-Methoxy-4-propylbenzene is classified as a flammable liquid (Category 4), and it may be harmful if swallowed (Category 5). It can cause eye irritation (Category 2B) and is toxic to aquatic life (Category 2) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-methoxy-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHWKXNXTURZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042325
Record name 4-Propylanisole
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid, Sweet herbaceous quite powerful aroma
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

212.00 to 213.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-4-propylbenzene
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Solubility

Slightly soluble in water, Miscible in oils, soluble (in ethanol)
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.940-0.943
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Methoxy-4-propylbenzene

CAS RN

104-45-0
Record name 4-Propylanisole
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Record name 4-Propylanisole
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Record name 4-Propylanisole
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Record name Benzene, 1-methoxy-4-propyl-
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Record name 4-Propylanisole
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Record name p-propylanisole
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Record name 4-PROPYLANISOLE
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Record name 1-Methoxy-4-propylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
CG Park, E Shin, J Kim - Journal of Asia-Pacific Entomology, 2016 - Elsevier
… In our study, trans-anethole showed significantly higher mortality than 1-methoxy-4-propylbenzene at 5.88 mg/L air concentration in fumigant activity bioassay and LD 50 value of trans-…
Number of citations: 55 www.sciencedirect.com
W Lv, Y Zhu, J Liu, C Wang, Y Xu… - ACS Sustainable …, 2019 - ACS Publications
… acid facilitated aldehyde decarboxylation to alkyl aromatics while relatively weak acid and strong base were highly selective for stable aromatics (such as 1-methoxy-4-propylbenzene …
Number of citations: 19 pubs.acs.org
E Shin, J Kim, K Chiluwal… - 한국응용곤충학회학술대회 …, 2015 - db.koreascholar.com
… (M4HB), methyl 2-methoxybenzoate (M2MB), methyl 2-acetoxysalicylate (M2AS), methyl benzoate (MB), salicylic acid (SA), trans-anethole (tA) and 1-methoxy-4-propylbenzene (PB) …
Number of citations: 2 db.koreascholar.com
Y Lv, ZW Hou, P Li, L Wang - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… , the electrochemical C–H bromination of 1-methoxy-4-propylbenzene (1) was achieved at 10 mA in … 2-Bromo-1-methoxy-4-propylbenzene (3) was obtained in 86% isolated yield with 2-…
Number of citations: 19 pubs.rsc.org
H Zhang, CLF Lim, M Zaki, S Jaenicke… - …, 2018 - Wiley Online Library
… However, the higher catalyst loading resulted in further hydrogenation of anethole to 1-methoxy-4-propylbenzene. Its concentration increased from <1.5 to 36 mol % when the S/C ratio …
PJ Baricelli, GT Cruz, M Modroño-Alonso… - Available at SSRN … - papers.ssrn.com
… Allylbenzene, estragole, and safrole were converted to the corresponding hydrogenated products (1-propylbenzene, 1-methoxy-4-propylbenzene, …
Number of citations: 0 papers.ssrn.com
CE Sansom, NB Perry - Phytochemical Analysis, 2022 - Wiley Online Library
… Phenylpropanoids anethole 1 and estragole 5 were both mostly hydrogenated to 1-methoxy-4-propylbenzene 2 on PDMS/DVB and PDMS/DVB/CAR fibres (Table 2 and Supporting …
T Hasegawa, H Seimiya, T Fujihara… - Natural Product …, 2014 - journals.sagepub.com
Star anise is an important fragrance material that has a characteristic anise-like odor. Although the main component of star anise is (E)-anethole, which accounts for over 90% of the …
Number of citations: 14 journals.sagepub.com
Y Zhu, Z Chen, J Zhang, Q Wu, RD Little - Electrochimica Acta, 2016 - Elsevier
… p-MT and p-methoxybenzyl alcohol were purchased from Aladdin (China), 1-methoxy-4-propylbenzene was purchased from Sigma Aldrich (Iceland), p-xylene was purchased from …
Number of citations: 6 www.sciencedirect.com
PJ Baricelli, GT Cruz, M Modroño-Alonso… - Available at SSRN … - papers.ssrn.com
… totally and selectively hydrogenated; allylbenzene, estragole and safrole were converted to the corresponding hydrogenated products (1-propylbenzene, 1-methoxy-4-propylbenzene …
Number of citations: 0 papers.ssrn.com

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